molecular formula C15H10FN3OS B402506 4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 328561-08-6

4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B402506
CAS RN: 328561-08-6
M. Wt: 299.3g/mol
InChI Key: IYOKSZDPCVQRAS-UHFFFAOYSA-N
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Description

“4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound with the molecular formula C15H10FN3OS . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic moiety that has been the subject of considerable interest for designing new antitumor agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” includes a 1,3,4-thiadiazole ring, a phenyl ring, and a benzamide group with a fluorine atom attached to the benzene ring .

Mechanism of Action

The bioactive properties of 1,3,4-thiadiazole derivatives are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases. Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication. This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

Given the wide range of biological activities exhibited by 1,3,4-thiadiazole derivatives, there is considerable interest in further exploring these compounds for potential therapeutic applications . Future research could focus on optimizing the synthesis process, investigating the compound’s mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its efficacy and safety.

properties

IUPAC Name

4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN3OS/c16-12-8-6-10(7-9-12)13(20)17-15-19-18-14(21-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKSZDPCVQRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

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